

Application Notes and Protocols: Hexadecanedioic Acid-d28 in NMR Spectroscopy

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Compound of Interest

Compound Name: *Hexadecanedioic acid-d28*

Cat. No.: *B12426326*

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This document provides detailed application notes and protocols for the use of **Hexadecanedioic acid-d28** in Nuclear Magnetic Resonance (NMR) spectroscopy. The high isotopic purity of **Hexadecanedioic acid-d28** makes it a valuable tool in various NMR-based analytical techniques, particularly for quantitative analysis and metabolic studies.

Application 1: Internal Standard for Quantitative NMR (qNMR)

Introduction: Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances. The accuracy of qNMR relies on a well-characterized internal standard. **Hexadecanedioic acid-d28** is an excellent internal standard for ^1H qNMR for several reasons: its deuterated nature ensures its signals do not overlap with analyte signals in the proton spectrum, it has a high molecular weight leading to accurate weighing, and its dicarboxylic acid functionality can improve solubility in certain polar organic solvents.

Key Advantages as a qNMR Internal Standard:

- **Signal Isolation:** The absence of protons in the main chain prevents signal interference with non-deuterated analytes.
- **Chemical Inertness:** It is chemically stable and does not react with a wide range of analytes or solvents.

- Solubility: Soluble in various organic solvents such as DMSO-d6, methanol-d4, and chloroform-d.

Quantitative Data Summary

The following table provides illustrative data for the quantification of a hypothetical analyte, "Compound X," using **Hexadecanedioic acid-d28** as an internal standard.

Sample ID	Mass of Hexadecanedioic acid-d28 (mg)	Mass of Compound X (mg)	Integral of Internal Standard (¹ H NMR)	Integral of Analyte (¹ H NMR)	Calculated Purity of Compound X (%)
Sample 1	10.25	15.10	1.00	2.54	98.5
Sample 2	10.31	15.22	1.00	2.56	98.7
Sample 3	10.28	15.15	1.00	2.55	98.6

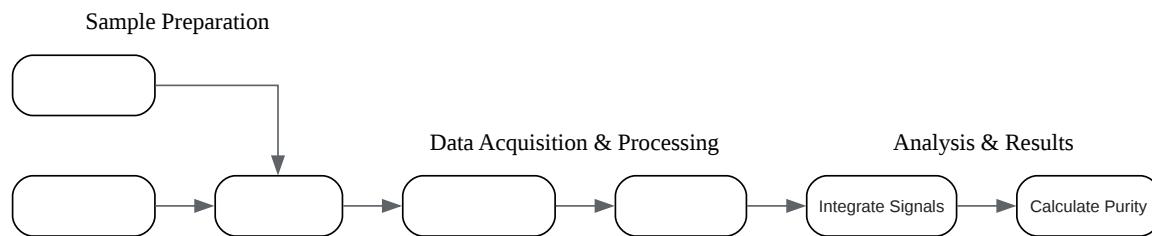
Note: The purity is calculated using the standard qNMR equation, taking into account the molecular weights and number of protons for both the analyte and the internal standard. For **Hexadecanedioic acid-d28**, the residual proton signal of the solvent or a specific reference peak would be used for integration. Since **Hexadecanedioic acid-d28** is fully deuterated, a known amount of a non-deuterated reference compound with a single, sharp peak (like maleic acid) would be added to the internal standard stock solution to provide a reference signal for integration.

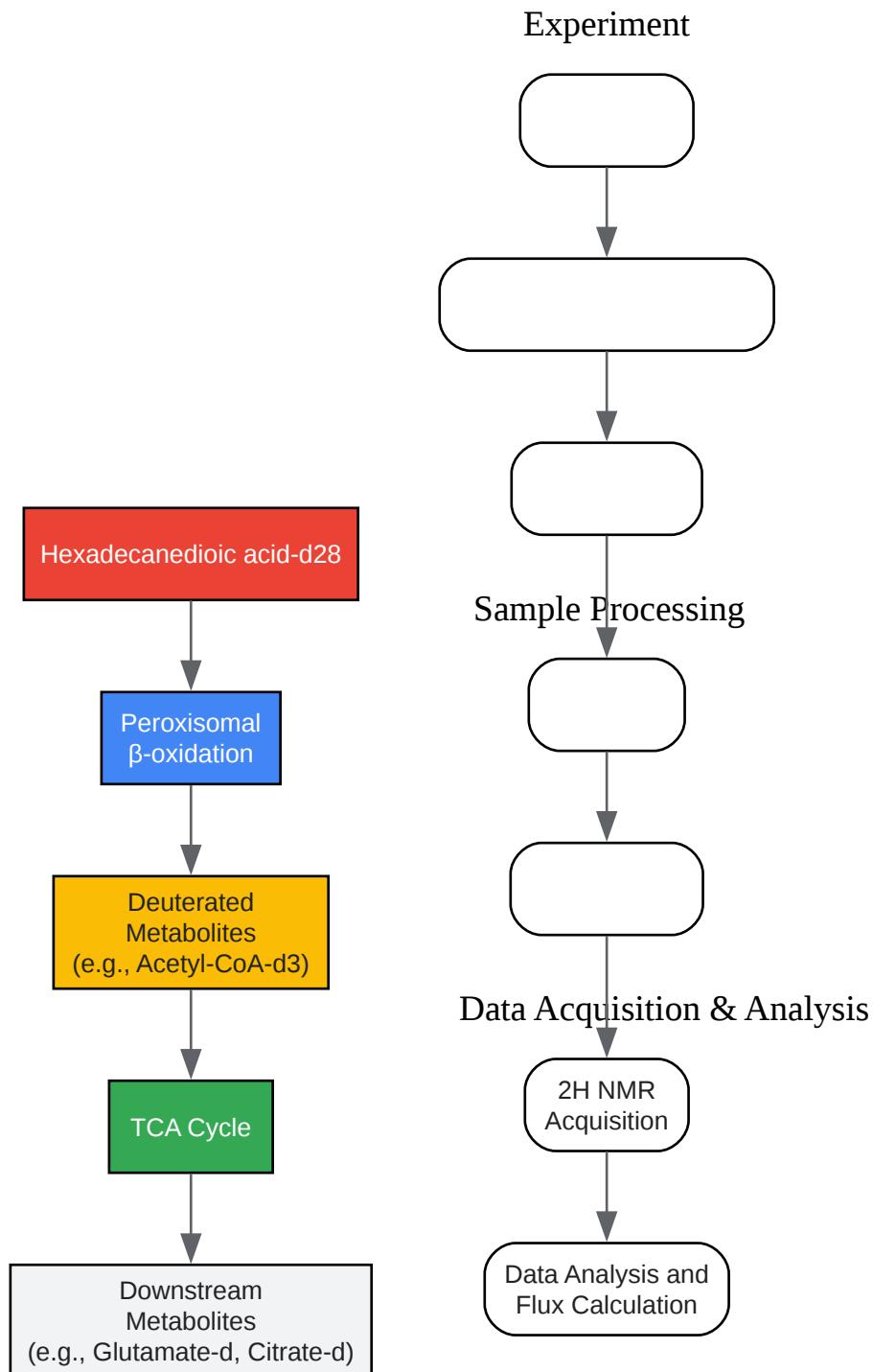
Experimental Protocol: qNMR using Hexadecanedioic acid-d28

1. Preparation of the Internal Standard Stock Solution: a. Accurately weigh approximately 10 mg of **Hexadecanedioic acid-d28** into a clean, dry vial. b. Accurately weigh approximately 5 mg of a reference compound (e.g., maleic acid) into the same vial. c. Dissolve the solids in a precise volume (e.g., 1.00 mL) of a deuterated NMR solvent (e.g., DMSO-d6). d. Ensure complete dissolution by gentle vortexing.

2. Preparation of the Analyte Sample: a. Accurately weigh approximately 15 mg of the analyte ("Compound X") into a separate vial. b. Dissolve the analyte in the same deuterated NMR solvent.
3. NMR Sample Preparation: a. In an NMR tube, combine a precise volume of the analyte solution (e.g., 500 μ L) with a precise volume of the internal standard stock solution (e.g., 100 μ L). b. Add an additional 100 μ L of the deuterated solvent to ensure a sufficient sample volume for the NMR experiment. c. Cap the NMR tube and mix the contents thoroughly by inversion.
4. NMR Data Acquisition: a. Acquire a ^1H NMR spectrum of the sample. b. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery and accurate integration. c. Optimize other acquisition parameters such as the number of scans for an adequate signal-to-noise ratio.
5. Data Processing and Analysis: a. Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). b. Perform phase and baseline correction. c. Integrate the well-resolved signal of the reference compound in the internal standard and a characteristic, well-resolved signal of the analyte. d. Calculate the purity of the analyte using the following formula:

Workflow for qNMR Analysis





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